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molecular formula C8H18BrN B1591648 1-Methyl-1-propylpyrrolidinium bromide CAS No. 608140-09-6

1-Methyl-1-propylpyrrolidinium bromide

Cat. No. B1591648
M. Wt: 208.14 g/mol
InChI Key: VLJAZZWDBWKZBL-UHFFFAOYSA-M
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Patent
US08563761B2

Procedure details

Propylmethylpyrrolidinium bromide was prepared by Menshutkin reaction of N-methylpyrrolidine with 1-bromobutane. 21.5 g of the adduct formed by the IB-4 complex with KF were added to 20.8 g of [C4H8N(CH3)C3H7]Br in 100 ml of acetone. The suspension was stirred by means of a magnetic stirrer for 48 hours. The KBr formed during the reaction was eliminated by filtration and the precipitate was washed with two portions of 20 ml of acetone. The solvent was eliminated and a viscous liquid was recovered, corresponding to the formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1C[CH2:5][CH2:4][CH2:3]1.[Br:7][CH2:8][CH2:9][CH2:10][CH3:11].[F-].[K+]>>[Br-:7].[CH2:3]([N+:2]1([CH3:1])[CH2:11][CH2:10][CH2:9][CH2:8]1)[CH2:4][CH3:5] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(CC)[N+]1(CCCC1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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